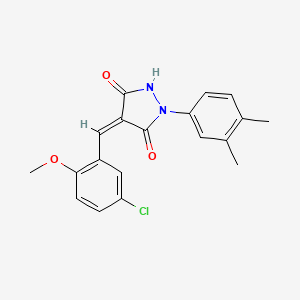![molecular formula C17H14N4O5 B5912619 ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-cyano-3-(3-nitro-5-phenoxyphenyl)-N-(phenyl)acrylamide and has a molecular formula of C24H18N4O5. In
Mécanisme D'action
The mechanism of action of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce DNA damage in cancer cells. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate in lab experiments is its potential as an anti-cancer agent. It has shown promising results in various studies and has the potential to be developed into a new cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate. One direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the study of its potential as a photosensitizer in photodynamic therapy for cancer treatment. Further studies are also needed to fully understand its mechanism of action and potential applications in other fields of scientific research.
Méthodes De Synthèse
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate can be synthesized through a simple reaction between ethyl cyanoacetate and 3-nitro-5-phenoxybenzaldehyde in the presence of ammonium acetate. The reaction occurs through a condensation reaction between the carbonyl group of ethyl cyanoacetate and the aldehyde group of 3-nitro-5-phenoxybenzaldehyde. The resulting compound is then purified through recrystallization to obtain pure ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate.
Applications De Recherche Scientifique
Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
ethyl (2Z)-2-cyano-2-[(3-nitro-5-phenoxyphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-2-25-17(22)16(11-18)20-19-12-8-13(21(23)24)10-15(9-12)26-14-6-4-3-5-7-14/h3-10,19H,2H2,1H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINUOCIUPUKBR-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(Ethyl cyano[2-(3-nitro-5-phenoxyphenyl)hydrazin-1-ylidene]formate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)

![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)
